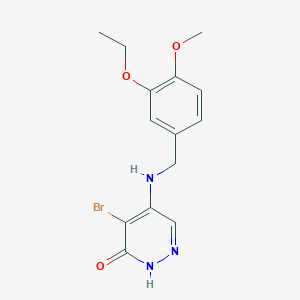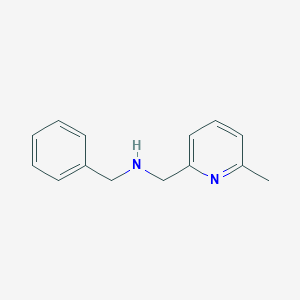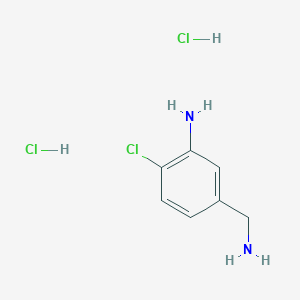
Palmitato de pipotiazina
Descripción general
Descripción
El palmitato de pipotiazina es un antipsicótico inyectable de acción prolongada que pertenece a la clase de las fenotiazinas. Se utiliza principalmente para el tratamiento de la esquizofrenia y otros trastornos psicóticos crónicos. Este compuesto es conocido por su capacidad para controlar los síntomas de la esquizofrenia, como las alucinaciones, los delirios y los trastornos del pensamiento, al actuar sobre diversos receptores de neurotransmisores en el cerebro .
Aplicaciones Científicas De Investigación
Pipotiazine palmitate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of phenothiazine derivatives.
Biology: Researchers use it to investigate the effects of long-acting antipsychotics on neurotransmitter systems and brain function.
Medicine: It is widely studied for its efficacy and safety in treating schizophrenia and other psychotic disorders.
Industry: The compound is used in the development of new antipsychotic medications and formulations
Mecanismo De Acción
El palmitato de pipotiazina actúa como antagonista en varios receptores postsinápticos, incluidos los dopaminérgicos (D1, D2, D3 y D4), los serotoninérgicos (5-HT1 y 5-HT2), los histaminérgicos (H1), los alfa1/alfa2-adrenérgicos y los muscarínicos (M1/M2). Al bloquear estos receptores, reduce la actividad de la dopamina en el sistema límbico, normaliza la actividad de la dopamina en las regiones corticales y ejerce efectos ansiolíticos, antidepresivos y antiagresivos. Este mecanismo ayuda a aliviar los síntomas positivos y negativos de la esquizofrenia .
Análisis Bioquímico
Biochemical Properties
Pipotiazine Palmitate interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) . These interactions play a crucial role in its antipsychotic properties .
Cellular Effects
Pipotiazine Palmitate has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of certain cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it can cause a high incidence of extrapyramidal reactions .
Molecular Mechanism
The molecular mechanism of action of Pipotiazine Palmitate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . As an antagonist, it blocks the activity of certain receptors, thereby modulating the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pipotiazine Palmitate change over time. After deep intramuscular injection, it reaches maximum plasma concentration in 7-14 days, has an elimination half-life of 15 days, and reaches steady-state levels after 2 months of usual dosing (given every 4 weeks) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del palmitato de pipotiazina implica múltiples pasos. El proceso comienza con la alquilación de la 2-dimetilaminosulfonilfenotiazina con 1-bromo-3-cloropropano, lo que da lugar a la formación de 10-(3-cloropropil)-N,N-dimetilfenotiazina-2-sulfonamida. Este intermedio se alquila posteriormente con 4-piperidinoetanol para producir pipotiazina. Finalmente, la pipotiazina se esterifica con ácido palmítico para formar this compound .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y una alta pureza del producto final. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es esencial para obtener this compound de calidad farmacéutica .
Análisis de las reacciones químicas
Tipos de reacciones
El this compound se somete a diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede conducir a la formación de sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir los sulfoxidos de nuevo en sulfuros.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de fenotiazina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Las reacciones suelen tener lugar en condiciones controladas, como temperaturas específicas y niveles de pH .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados de fenotiazina sustituidos. Estos productos pueden tener propiedades farmacológicas variables y pueden utilizarse para futuras investigaciones y desarrollo .
Aplicaciones de la investigación científica
El this compound tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar la reactividad y estabilidad de los derivados de fenotiazina.
Biología: Los investigadores lo utilizan para investigar los efectos de los antipsicóticos de acción prolongada en los sistemas de neurotransmisores y en la función cerebral.
Medicina: Se estudia ampliamente por su eficacia y seguridad en el tratamiento de la esquizofrenia y otros trastornos psicóticos.
Industria: El compuesto se utiliza en el desarrollo de nuevos medicamentos y formulaciones antipsicóticas
Análisis De Reacciones Químicas
Types of Reactions
Pipotiazine palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives. These products can have varying pharmacological properties and may be used for further research and development .
Comparación Con Compuestos Similares
Compuestos similares
Clorpromazina: Otro antipsicótico de fenotiazina con propiedades similares pero diferente farmacocinética.
Flufenazina: Un derivado de fenotiazina con una duración de acción más larga.
Haloperidol: Un antipsicótico butirofenónico con una estructura química diferente pero efectos terapéuticos similares.
Singularidad
El palmitato de pipotiazina es único debido a su formulación de acción prolongada, que permite una dosificación menos frecuente en comparación con otros antipsicóticos. Esta propiedad mejora el cumplimiento del tratamiento por parte del paciente y reduce el riesgo de recaída en los trastornos psicóticos crónicos .
Propiedades
IUPAC Name |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYUONFQWSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048970 | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37517-26-3 | |
| Record name | Pipotiazine palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipotiazine palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPOTIAZINE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate](/img/structure/B26372.png)


![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)




